cis-3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol
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Overview
Description
cis-3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol: is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring with chlorine and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol typically involves the chlorination of 3,5-cyclohexadiene-1,2-diol. The reaction conditions often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure to ensure the formation of the desired cis isomer.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include various ketones and carboxylic acids.
Reduction: Alcohols and alkanes are typical products.
Substitution: The resulting compounds depend on the nucleophile used, leading to a variety of substituted cyclohexadiene derivatives.
Scientific Research Applications
Chemistry: cis-3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol is used as a starting material in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology: In biological research, this compound can be used to investigate enzyme-catalyzed reactions and metabolic pathways involving chlorinated cyclohexadiene derivatives.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of cis-3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that modulate biological pathways.
Comparison with Similar Compounds
- cis-1,2-Dichlorocyclohexane
- cis-1,3-Dichlorocyclohexane
- cis-1,4-Dichlorocyclohexane
Uniqueness: cis-3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
65986-76-7 |
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Molecular Formula |
C7H9ClO2 |
Molecular Weight |
160.60 g/mol |
IUPAC Name |
(1R,2R)-3-chloro-6-methylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C7H9ClO2/c1-4-2-3-5(8)7(10)6(4)9/h2-3,6-7,9-10H,1H3/t6-,7+/m1/s1 |
InChI Key |
IAZQYWDBMJSJTI-RQJHMYQMSA-N |
Isomeric SMILES |
CC1=CC=C([C@@H]([C@@H]1O)O)Cl |
Canonical SMILES |
CC1=CC=C(C(C1O)O)Cl |
Origin of Product |
United States |
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